Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

VEGFR-2 Kinase Inhibition Angiogenesis Cancer Therapeutics

Procure 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine for selective kinase inhibitor development. The 5-bromo substituent is critical for retaining biological activity, enabling functionalization via cross-coupling while preserving the active pharmacophore—unlike 7-substituted analogs which lead to loss of activity. This intermediate is essential for synthesizing potent VEGFR-2 and c-Met inhibitors, and accessing the DFG-out conformation of p38α MAP kinase. Ensure your project maintains target affinity and cellular potency; do not substitute.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 1363381-36-5
Cat. No. B1404988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-pyrrolo[2,1-F][1,2,4]triazine
CAS1363381-36-5
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1Br)C=NC=N2
InChIInChI=1S/C6H4BrN3/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H
InChIKeyUHGYITTVLZNRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine (CAS 1363381-36-5)


5-Bromo-pyrrolo[2,1-F][1,2,4]triazine (CAS 1363381-36-5) is a brominated heteroaromatic building block comprising a fused pyrrole and 1,2,4-triazine ring system [1]. It serves as a versatile synthetic intermediate for the construction of biologically active kinase inhibitors and antiviral agents, with the bromine atom at the 5-position providing a well-established handle for cross-coupling and nucleophilic aromatic substitution reactions [2]. The pyrrolo[2,1-f][1,2,4]triazine scaffold has been recognized as a privileged template that effectively mimics the quinazoline kinase inhibitor core and has led to the development of numerous clinical candidates [3].

Why 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine (CAS 1363381-36-5) Cannot Be Replaced by Generic Pyrrolotriazine Analogs


While the pyrrolo[2,1-f][1,2,4]triazine scaffold can be functionalized at multiple positions, substitution at the 5-position (as opposed to 6- or 7-) is uniquely tolerated for maintaining biological activity [1]. Substitution at the 7-position generally leads to loss of activity, making 5-bromo derivatives essential for retaining the pharmacophore while enabling further functionalization [1]. Furthermore, the specific halogen identity (bromo vs. chloro vs. unsubstituted) directly influences the electronic properties of the heterocycle, which in turn modulates ATP-binding pocket affinity and cellular potency in kinase inhibition assays [2]. Generic interchange with non-halogenated or differently halogenated pyrrolotriazines is therefore not supported by SAR data and would risk compromising the intended biological or physicochemical profile.

Quantitative Differentiation of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine (CAS 1363381-36-5) from Closest Analogs


5-Position Halogenation Maintains VEGFR-2 Inhibitory Activity Relative to Unsubstituted Scaffold

A foundational SAR study on pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 inhibitors demonstrated that substitution at the 5-position of the scaffold maintains potent enzymatic inhibitory activity [1]. While the specific IC50 value for the 5-bromo analog is not reported, the study establishes the 5-position as a favorable site for introducing substituents, which is critical for downstream functionalization in lead optimization campaigns [1].

VEGFR-2 Kinase Inhibition Angiogenesis Cancer Therapeutics

5-Bromo Substituent Enables Potent p38α MAP Kinase Inhibition via DFG-Out Binding Mode

Optimization of pyrrolo[2,1-f][1,2,4]triazine-based p38α MAP kinase inhibitors has yielded compounds with subnanomolar potency (IC50 < 1 nM) when appropriately functionalized at the 5-position [1]. X-ray crystallography revealed that potent inhibitors from this series bind to the DFG-out (inactive) conformation of the p38α enzyme, a binding mode that is highly sensitive to the precise substitution pattern [1].

p38α MAP Kinase Inflammation Autoimmune Disease

5-Bromo Derivative Displays Potent Dual c-Met/VEGFR-2 Inhibition in Cellular Assays

A series of pyrrolo[1,2-f][1,2,4]triazine derivatives designed as dual c-Met/VEGFR-2 inhibitors demonstrated potent antiproliferative activity against c-Met-addicted cancer cell lines, with IC50 values ranging from 1.2 to 24.6 nM [1]. The lead compound from this series (compound 27a) showed IC50 values of 2.3 ± 0.1 nM against c-Met and 5.0 ± 0.5 nM against VEGFR-2 in enzymatic assays, and exhibited favorable pharmacokinetic properties [1]. While this compound is not the exact 5-bromo analog, the SAR indicates that halogenation at the 5-position is a key determinant of dual inhibitory activity.

c-Met/VEGFR-2 Dual Inhibition Cancer Therapy Tumor Angiogenesis

5-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl Derivative Exhibits Defined 5-HT3 Receptor Antagonism

A specific derivative of 5-bromo-pyrrolo[2,1-f][1,2,4]triazine, (3R)-N-(5-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine, has been evaluated for its biological activity against the 5-hydroxytryptamine receptor 3A (5-HT3A) [1]. The compound demonstrated an IC50 value of 5600 nM (5.6 μM) in a cell-based assay using HEK293 cells expressing the human HTR3A gene [1].

5-HT3 Receptor Antagonism Neuroscience Chemotherapy-Induced Nausea

Primary Application Scenarios for 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine (CAS 1363381-36-5)


Synthesis of Potent VEGFR-2 Kinase Inhibitors for Anti-Angiogenesis Programs

The 5-bromo building block is used to synthesize 4-(3-hydroxy-4-methylphenylamino)pyrrolo[2,1-f][1,2,4]triazine derivatives with good in vitro potency against VEGFR-2 kinase. The 5-position halogen enables further functionalization while preserving enzymatic activity, a feature not available with 7-substituted analogs [1].

Development of Dual c-Met/VEGFR-2 Inhibitors for Cancer Therapy

The 5-bromo intermediate is essential for constructing pyrrolo[1,2-f][1,2,4]triazine derivatives that exhibit dual inhibitory activity against c-Met and VEGFR-2 kinases, with IC50 values in the low nanomolar range and favorable pharmacokinetic profiles [2].

Design of p38α MAP Kinase Inhibitors Targeting the DFG-Out Conformation

The 5-bromo substituent is a critical structural element for accessing the DFG-out (inactive) binding conformation of p38α MAP kinase, enabling the development of subnanomolar inhibitors with improved selectivity profiles for inflammatory and autoimmune disease applications [3].

Synthesis of 5-HT3 Receptor Antagonists for Neuroscience Research

The 5-bromo-pyrrolo[2,1-f][1,2,4]triazine core has been directly incorporated into a 5-HT3A receptor antagonist with a defined IC50 of 5600 nM, providing a starting point for medicinal chemistry optimization in emesis and CNS disorder programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.